molecular formula C20H20ClN5O4 B2372875 ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-67-9

ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2372875
CAS No.: 919009-67-9
M. Wt: 429.86
InChI Key: CUUKSMFSKYZAOX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inverse Agonists at Human A3 Adenosine Receptors : A study explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones as ligands for human A3 adenosine receptors. The research found that certain substitutions in the imidazoline ring significantly increased affinity for human A3 adenosine receptors, suggesting potential uses in developing A3 receptor antagonists (Ozola et al., 2003).

  • Synthesis of New Compounds : In another study, a series of new 1,7-dihydro-6H-purin-6-ones were synthesized using ethyl 4-acylamino-1H-imidazole-5-carboxylates, highlighting the compound's role in developing new chemical entities. This research included results from pesticide and anticancer screenings, providing insights into potential applications in these fields (Nielsen & Pedersen, 1982).

  • Antibacterial Activity Study : Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, was used in a study to synthesize new compounds and evaluate their antibacterial activity. This demonstrates the compound's relevance in creating potential antibacterial agents (Al-badrany et al., 2019).

  • Antagonists for Human A3 Adenosine Receptor : Research into 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones found high affinity and selectivity for the human A3 adenosine receptor. This suggests potential applications in modulating A3 receptor activity (Baraldi et al., 2011).

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-5-7-14(21)8-6-13/h5-9H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKSMFSKYZAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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